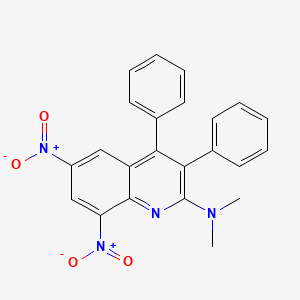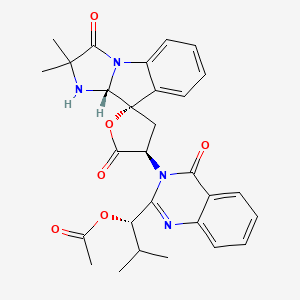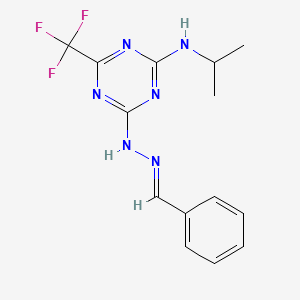
Benzaldehyde, (4-((1-methylethyl)amino)-6-(trifluoromethyl)-1,3,5-triazin-2-yl)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzaldehyde, (4-((1-methylethyl)amino)-6-(trifluoromethyl)-1,3,5-triazin-2-yl)hydrazone is a complex organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a benzaldehyde moiety linked to a triazine ring substituted with a trifluoromethyl group and an isopropylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, (4-((1-methylethyl)amino)-6-(trifluoromethyl)-1,3,5-triazin-2-yl)hydrazone typically involves the condensation of benzaldehyde with the corresponding hydrazine derivative. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The triazine ring is introduced through a nucleophilic substitution reaction involving a suitable triazine precursor.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process includes the preparation of intermediates, purification steps, and final condensation reactions. The reaction conditions are optimized to achieve high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzaldehyde, (4-((1-methylethyl)amino)-6-(trifluoromethyl)-1,3,5-triazin-2-yl)hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydrazone group to amines.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions.
Major Products Formed
Oxidation: Oximes, nitriles.
Reduction: Amines.
Substitution: Various triazine derivatives.
Scientific Research Applications
Benzaldehyde, (4-((1-methylethyl)amino)-6-(trifluoromethyl)-1,3,5-triazin-2-yl)hydrazone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzaldehyde, (4-((1-methylethyl)amino)-6-(trifluoromethyl)-1,3,5-triazin-2-yl)hydrazone involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or interacting with cellular receptors, leading to various biological effects. The trifluoromethyl group and the triazine ring play crucial roles in its activity, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde, (4-((1-methylethyl)amino)-6-methyl-1,3,5-triazin-2-yl)hydrazone: Similar structure but lacks the trifluoromethyl group.
Benzaldehyde, (4-((1-methylethyl)amino)-6-chloro-1,3,5-triazin-2-yl)hydrazone: Contains a chloro group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in Benzaldehyde, (4-((1-methylethyl)amino)-6-(trifluoromethyl)-1,3,5-triazin-2-yl)hydrazone imparts unique chemical and biological properties, such as increased lipophilicity and enhanced metabolic stability, distinguishing it from other similar compounds.
Properties
CAS No. |
58892-36-7 |
|---|---|
Molecular Formula |
C14H15F3N6 |
Molecular Weight |
324.30 g/mol |
IUPAC Name |
2-N-[(E)-benzylideneamino]-4-N-propan-2-yl-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C14H15F3N6/c1-9(2)19-12-20-11(14(15,16)17)21-13(22-12)23-18-8-10-6-4-3-5-7-10/h3-9H,1-2H3,(H2,19,20,21,22,23)/b18-8+ |
InChI Key |
HXRDJYAUHSNLNV-QGMBQPNBSA-N |
Isomeric SMILES |
CC(C)NC1=NC(=NC(=N1)C(F)(F)F)N/N=C/C2=CC=CC=C2 |
Canonical SMILES |
CC(C)NC1=NC(=NC(=N1)C(F)(F)F)NN=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Piperazine, 1-[2-(4-methyl-5-thiazolyl)ethyl]-4-[3-(trifluoromethyl)phenyl]-](/img/structure/B14597329.png)
![Butyltintris[2-(octanoyloxy)ethylmercaptide]](/img/structure/B14597338.png)
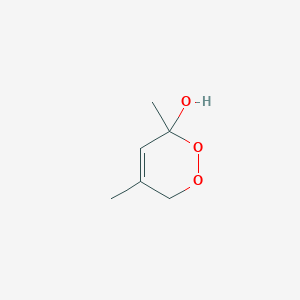
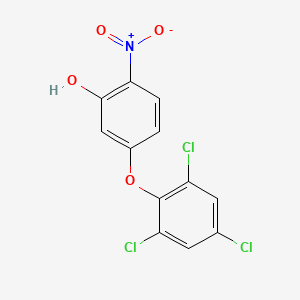
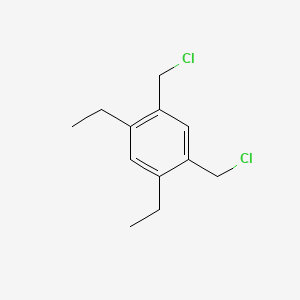

![2-{[Methyl(nitroso)carbamoyl]amino}ethyl methylcarbamate](/img/structure/B14597384.png)
![1,4-Dioxaspiro[4.4]non-2-ene](/img/structure/B14597396.png)
![4-[(4-Propylanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14597404.png)

